molecular formula C9H10N2O B084276 1-Aziridinecarboxanilide CAS No. 13279-22-6

1-Aziridinecarboxanilide

Cat. No. B084276
CAS RN: 13279-22-6
M. Wt: 162.19 g/mol
InChI Key: ZYPIAZBAHRUTGU-UHFFFAOYSA-N
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Description

1-Aziridinecarboxanilide, also known as AZC, is a chemical compound that belongs to the family of aziridines. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. AZC has a unique chemical structure that makes it an attractive candidate for drug development and other research applications.

Mechanism Of Action

1-Aziridinecarboxanilide works by binding to the active site of enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. This binding prevents the enzymes from carrying out their normal functions, which ultimately leads to the death of the cells. 1-Aziridinecarboxanilide has been shown to be highly selective for certain enzymes, which makes it an attractive candidate for drug development.

Biochemical And Physiological Effects

1-Aziridinecarboxanilide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, viruses, and bacteria. It has also been shown to have anti-inflammatory and immunomodulatory effects. Additionally, 1-Aziridinecarboxanilide has been shown to have a low toxicity profile, which makes it an attractive candidate for drug development.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Aziridinecarboxanilide in lab experiments is its high selectivity for certain enzymes. This makes it possible to study the effects of inhibiting specific enzymes on various biological processes. Additionally, 1-Aziridinecarboxanilide has a low toxicity profile, which makes it safe to use in lab experiments. One limitation of using 1-Aziridinecarboxanilide is its high cost, which can limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-Aziridinecarboxanilide. One area of research is the development of new drugs that are based on the structure of 1-Aziridinecarboxanilide. Another area of research is the development of new materials, such as polymers and coatings, that are based on the unique properties of 1-Aziridinecarboxanilide. Additionally, research is needed to better understand the mechanism of action of 1-Aziridinecarboxanilide and its potential applications in various scientific fields.

Synthesis Methods

The synthesis of 1-Aziridinecarboxanilide involves the reaction of aniline with chloroacetyl chloride in the presence of a base catalyst. The resulting intermediate is then treated with sodium azide to form the aziridine ring. The final product is obtained by hydrolysis of the azide group with an acid catalyst. This method has been optimized to yield high purity and high yield of 1-Aziridinecarboxanilide.

Scientific Research Applications

1-Aziridinecarboxanilide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. 1-Aziridinecarboxanilide works by inhibiting the activity of enzymes that are essential for the growth and survival of cancer cells, viruses, and bacteria. It has also been shown to have potential applications in the development of new materials, such as polymers and coatings.

properties

CAS RN

13279-22-6

Product Name

1-Aziridinecarboxanilide

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

N-phenylaziridine-1-carboxamide

InChI

InChI=1S/C9H10N2O/c12-9(11-6-7-11)10-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,12)

InChI Key

ZYPIAZBAHRUTGU-UHFFFAOYSA-N

SMILES

C1CN1C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CN1C(=O)NC2=CC=CC=C2

Other CAS RN

13279-22-6

Origin of Product

United States

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